![molecular formula C12H12O4 B14127378 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- CAS No. 1620487-10-6](/img/structure/B14127378.png)
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is a chemical compound with a unique structure that includes a dioxolane ring and an ethenylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- typically involves the reaction of 4-ethenylphenol with a suitable dioxolane precursor under specific conditions. One common method is the condensation reaction where 4-ethenylphenol reacts with 1,3-dioxolane-2-one in the presence of an acid catalyst. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification process may include distillation, crystallization, or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins with enhanced mechanical and thermal properties.
作用机制
The mechanism of action of 1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenylphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
相似化合物的比较
Similar Compounds
4-Ethyl-1,3-Dioxolan-2-One: Similar structure but with an ethyl group instead of an ethenylphenoxy group.
4-Methyl-1,3-Dioxolan-2-One: Contains a methyl group instead of an ethenylphenoxy group.
1,3-Dioxolan-2-One: The parent compound without any substituents.
Uniqueness
1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]- is unique due to the presence of the ethenylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in applications compared to its simpler analogs .
属性
CAS 编号 |
1620487-10-6 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
4-[(4-ethenylphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H12O4/c1-2-9-3-5-10(6-4-9)14-7-11-8-15-12(13)16-11/h2-6,11H,1,7-8H2 |
InChI 键 |
JYOFNEPTFODJHY-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)OCC2COC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


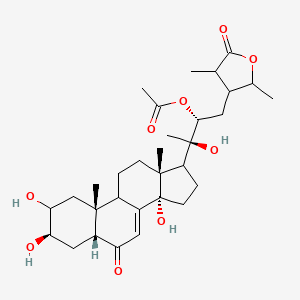
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)

![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
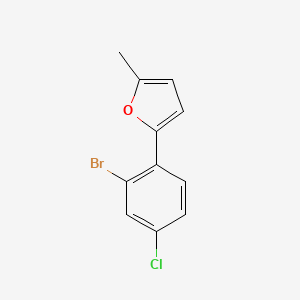
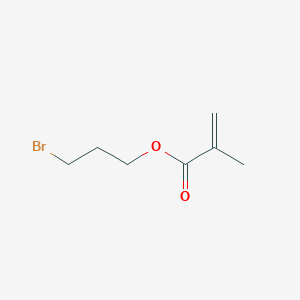
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
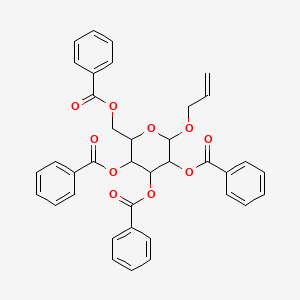
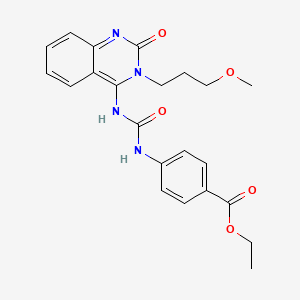
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)
